5,7-Dihydroxy-4-methylcoumarin
Overview
Description
Methyl-2H-Chromen-2-One, also known as 7-methyl-2H-chromen-2-one, is a derivative of coumarin, a naturally occurring aromatic organic compound. Coumarins are known for their sweet scent and are found in many plants. Methyl-2H-Chromen-2-One is a colorless crystalline solid with a pleasant odor resembling vanilla. It belongs to the benzopyrone chemical class and is considered a lactone .
Mechanism of Action
Target of Action
5,7-Dihydroxy-4-methylcoumarin, also known as esculetin, is a coumarin derivative found in Mexican tarragon It is known to possess antifungal and antibacterial activities , suggesting that it may interact with specific targets in fungal and bacterial cells.
Mode of Action
Given its antifungal and antibacterial properties , it is likely that it interacts with specific proteins or enzymes in these organisms, disrupting their normal function and leading to cell death.
Biochemical Pathways
Coumarin derivatives are known to interfere with several biological processes, including inflammation and cell proliferation
Pharmacokinetics
Coumarins are generally known for their high bioavailability and simple metabolic processes .
Result of Action
It has been reported to have antifungal and antibacterial activities , suggesting that it may cause cell death in these organisms
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to light and heat, and its activity may decrease when exposed to these conditions . It is also a flammable substance and should be stored away from fire sources and high temperatures . Furthermore, direct contact with this compound may cause irritation to the eyes and skin .
Biochemical Analysis
Biochemical Properties
5,7-Dihydroxy-4-methylcoumarin interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the pro-inflammatory 5-lipoxygenase enzyme . The nature of these interactions is often through hydrogen bonding and hydrophobic interactions, given the presence of hydroxyl groups in its structure .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce fasting blood glucose levels in mice . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to reduce the expression of pro-inflammatory cytokines in LPS-stimulated macrophages .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound is relatively stable under normal conditions but can lose activity when exposed to light and heat . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to have an anxiolytic effect in mice at certain dosages
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most common methods for synthesizing Methyl-2H-Chromen-2-One is the Pechmann condensation. This method involves the acid-catalyzed reaction of phenols with β-keto esters. For example, the reaction between salicylaldehyde and acetic anhydride in the presence of sodium acetate as a catalyst, followed by heating and reflux, can yield Methyl-2H-Chromen-2-One .
Another method involves the mechanochemical Pechmann condensation, which is a more environmentally friendly approach. This method uses a high-speed ball mill mixer at room temperature with short reaction times under solvent-free conditions. The reaction between phenols (or naphthols) and ethyl acetoacetate in the presence of indium chloride as a catalyst can produce Methyl-2H-Chromen-2-One in good yields .
Industrial Production Methods
Industrial production of Methyl-2H-Chromen-2-One typically involves large-scale Pechmann condensation reactions using homogeneous or heterogeneous acid catalysts. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product. Common catalysts include concentrated sulfuric acid, trifluoroacetic acid, and various Lewis acids such as aluminum chloride and zinc chloride .
Chemical Reactions Analysis
Types of Reactions
Methyl-2H-Chromen-2-One undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form coumarin derivatives with different functional groups.
Reduction: Reduction reactions can convert it into dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine, chlorine, and various alkyl halides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Coumarin derivatives with hydroxyl, carboxyl, or nitro groups.
Reduction: Dihydrocoumarins.
Substitution: Substituted chromenones with various functional groups.
Scientific Research Applications
Methyl-2H-Chromen-2-One has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various coumarin derivatives with potential biological activities.
Biology: It serves as a fluorescent probe in biophysical research due to its ability to emit light upon excitation.
Comparison with Similar Compounds
Methyl-2H-Chromen-2-One is unique among coumarin derivatives due to its specific substitution pattern. Similar compounds include:
Coumarin (2H-Chromen-2-One): The parent compound with no methyl substitution.
4-Methyl-2H-Chromen-2-One: A derivative with a methyl group at the 4-position.
7-Hydroxy-4-Methyl-2H-Chromen-2-One: A derivative with both hydroxyl and methyl groups.
Compared to these compounds, Methyl-2H-Chromen-2-One has distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5,7-dihydroxy-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-5-2-9(13)14-8-4-6(11)3-7(12)10(5)8/h2-4,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVWGEJMXOQQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=CC(=C12)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |
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DSSTOX Substance ID |
DTXSID0025078 | |
Record name | 5,7-Dihydroxy-4-methylcoumarin | |
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Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
5,7-dihydroxy-4-methyl coumarin is a yellow powder. Fluoresces blue. Absorbs ultraviolet light. (NTP, 1992), Yellow to white solid; Fluoresces blue; Absorbs UV light; [HSDB] White to cream solid; [MSDSonline] | |
Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |
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Record name | 5,7-Dihydroxy-4-methylcoumarin | |
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Solubility |
Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER, ETHER, BENZENE, CHLOROFORM; VERY SOL IN HOT ALCOHOL, ALKALI, SOL IN SODIUM HYDROXIDE | |
Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |
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Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |
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Color/Form |
NEEDLES FROM ALCOHOL, LEAVES FROM ACETIC ACID, YELLOW TO WHITE SOLID | |
CAS No. |
2107-76-8 | |
Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |
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Record name | 5,7-Dihydroxy-4-methylcoumarin | |
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Record name | 5,7-Dihydroxy-4-methylcoumarin | |
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Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |
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Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-methyl- | |
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Record name | 5,7-Dihydroxy-4-methylcoumarin | |
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Record name | 5,7-dihydroxy-4-methyl-2-benzopyrone | |
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Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |
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Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |
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Melting Point |
518 to 545 °F (NTP, 1992), 282-284 °C | |
Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |
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Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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